molecular formula C13H21N B13534012 3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine

Cat. No.: B13534012
M. Wt: 191.31 g/mol
InChI Key: ZLYOTZSOAFDKTQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a butan-1-amine chain with a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine typically involves the reaction of 3,4-dimethylphenylhydrazine with appropriate alkylating agents. One common method includes the use of ethyl acetoacetate in a refluxing reaction to produce the desired compound . The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylphenylhydrazine: A related compound with similar structural features but different functional groups.

    3,4-Dimethylphenylacetic acid: Another compound with a phenyl ring substituted with methyl groups at the 3 and 4 positions.

Uniqueness

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine is unique due to its specific substitution pattern and the presence of the butan-1-amine chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C13H21N/c1-10-5-6-12(9-11(10)2)13(3,4)7-8-14/h5-6,9H,7-8,14H2,1-4H3

InChI Key

ZLYOTZSOAFDKTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)CCN)C

Origin of Product

United States

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